Home > Products > Screening Compounds P24045 > 3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid
3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid -

3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

Catalog Number: EVT-5973987
CAS Number:
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic compound belonging to the class of pyrrole derivatives. It consists of a pyrrole ring substituted at the 2-position with a propanoic acid group, at the 1-position with a 2-phenylethyl group, and at the 5-position with a 4-methoxyphenyl group. This compound has been investigated in scientific research primarily for its potential biological activity, specifically as a potential antiplatelet agent [, ].

    2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

    • Compound Description: This compound serves as the primary subject of a study focusing on developing and validating a stability-indicating RP-HPLC method for its analysis, including the detection of impurities under various pH conditions. The study reveals the presence of a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, identified at a pH of 9.0.
    • Compound Description: Identified as a process-related impurity during the synthesis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, this compound emerges under specific pH conditions (pH 9.0).

      Compound Description: This compound, synthesized through nucleophilic [18F]fluorination, represents a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain using positron emission tomography (PET).

      Compound Description: This series of compounds, incorporating both 1,2,4-triazole and pyrazole fragments, was synthesized and studied for potential antifungal activity, focusing on the inhibition of 14α-demethylase lanosterol (CYP51).

      Compound Description: This series of compounds, containing a tetrahydroisoquinoline core with a 1-methylpyrrole substituent, was synthesized through a multi-step process starting from homophthalic anhydride.

      Compound Description: This compound, synthesized via a condensation reaction, features a complex structure incorporating pyrazole, triazole, and hydrazine moieties.

      Compound Description: These compounds, synthesized as a mixture of diastereomers, were derived from homophthalic anhydride and explored for their stereochemical outcomes. The study focuses on the influence of reaction conditions on the ratio of trans and cis isomers.

      Compound Description: This group of compounds was investigated for their inhibitory activity against S-nitrosoglutathione reductase (GSNOR). The research established a relationship between the electronic structure and GSNOR inhibitory potency of these derivatives.

      Compound Description: This complex molecule, studied using single-crystal X-ray diffraction and Hirshfeld surface analysis, exhibits potential biological activity.

      Compound Description: This series of compounds, designed as HIV-1 entry inhibitors, demonstrated effective inhibition against both laboratory-adapted and primary HIV-1 strains, blocking viral entry and cell-cell fusion.

      Compound Description: This compound serves as a key intermediate in the synthesis of atorvastatin calcium, a drug used as a hypolipidemic and hypocholesterolemic agent.

      Compound Description: The synthesis of this compound was regiospecific and its structure was confirmed through single-crystal X-ray analysis. It crystallizes as an unsolvated Z’=1 structure, primarily stabilized by hydrogen bonding.

      Compound Description: The structure of this compound, produced through a regiospecific synthesis, was unambiguously determined using single-crystal X-ray analysis. Notably, it crystallizes as a mixed solvate with a unique composition, including dichloromethane, diethyl ether, and water.

      Compound Description: This compound was synthesized through a novel tandem Knoevenagel-Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. Its structure was characterized using spectroscopic techniques (NMR, IR, MS) and elemental analysis.

      Compound Description: This compound was synthesized, radiolabeled with 99mTc-tricarbonyl, and biologically evaluated as a potential 5HT1A receptor ligand. It demonstrated favorable in vitro and in vivo stability, lipophilicity, and biodistribution profiles, suggesting its potential as a candidate for clinical applications.

      Compound Description: This compound was synthesized from D-glucosamine hydrochloride and studied for its potential application in unblended cigarettes. Pyrolysis studies revealed the release of aroma components like benzaldehyde, 2-methyl pyridine, and farnesol at different temperatures.

      Compound Description: This compound, incorporating pyrazole and furan moieties, was synthesized and tested for its antibacterial, antifungal, and anticancer activities.

      Compound Description: Synthesized via the condensation of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone and hydrazine hydrate, this compound was characterized using spectroscopic methods (NMR, IR, MS) and elemental analysis.

      Compound Description: This compound, identified as a novel and selective positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR), exhibits a distinct pharmacological profile. It potentiates acetylcholine-evoked currents, increases agonist potency and efficacy, and enhances spontaneous inhibitory postsynaptic current activity.

      Compound Description: This compound is a novel and potent potassium-competitive acid blocker (P-CAB) investigated for its potential in treating acid-related diseases. It demonstrates potent and long-lasting inhibition of gastric acid secretion, offering a potential alternative to proton pump inhibitors (PPIs).

      Compound Description: This compound displayed the most potent cytotoxic activity against the human glioblastoma U-87 cell line among a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. These derivatives exhibited varying degrees of antioxidant and anticancer activities.

      Compound Description: This class of compounds was investigated for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Introducing substituents at the 3- and 4-positions of the pyrrole ring significantly enhanced their inhibitory potency.

      Compound Description: This study focused on the crystal structure of the title compound, a salt of the amino acid tryptophan. Tryptophan plays a crucial role in various physiological and biochemical functions, including methylation, detoxification, and antioxidation.

      Compound Description: This compound is a G-protein-coupled receptor 40 (GPR40) agonist identified in a structure-activity relationship study. It showed glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 (GLP-1) secretory effects. Unlike previously reported GPR40 partial agonists, 4k activated both Gq and Gs signaling pathways, classifying it as a GPR40 full agonist.

      Compound Description: Identified as a GPR40 agonist, this compound demonstrates both GSIS and GLP-1 secretory effects. It activates both Gq and Gs signaling pathways, classifying it as a GPR40 full agonist. In vivo studies showed that 4o effectively improved glycemic control and increased plasma-active GLP-1.

      Compound Description: This series of compounds was synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LO)-mediated leukotriene B4 (LTB4) formation. Some derivatives demonstrated potent and selective inhibition of COX-1/2 or 5-LO activity.

      Compound Description: This compound's industrial synthesis was patented, involving multiple steps starting from a substituted cyclopentane derivative.

      Compound Description: A series of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives was synthesized and their physicochemical properties were analyzed. The compounds were characterized using techniques like melting point determination, elemental analysis, HPLC-MS, and 1H-NMR spectroscopy.

      Compound Description: This compound serves as a crucial intermediate in the synthesis of herbicides. Its preparation involves a multi-step synthesis with an overall yield of 71.6%.

      Compound Description: This compound, a hybrid molecule composed of ferulic acid and esculetin, was synthesized via esterification followed by deprotection. Its structure was confirmed through spectroscopic methods (NMR, MS) and elemental analysis.

      Compound Description: This compound, discovered through a structure-activity relationship study, exhibits selective antagonist activity for the neurotensin receptor type 2 (NTS2).

      Compound Description: This compound acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. It effectively inhibits NMDA receptor binding, reduces the duration of synaptic currents, and protects neurons from glutamate-induced neurotoxicity. Notably, EAA-090 exhibits selectivity for NMDA receptor splice variants containing the N-terminal insertion and a preference for NR2A-containing NMDA receptors.

      Compound Description: Characterized as a potent NMDA receptor antagonist, EAB-318 also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This

Properties

Product Name

3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid

IUPAC Name

3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrrol-2-yl]propanoic acid

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H23NO3/c1-26-20-11-7-18(8-12-20)21-13-9-19(10-14-22(24)25)23(21)16-15-17-5-3-2-4-6-17/h2-9,11-13H,10,14-16H2,1H3,(H,24,25)

InChI Key

FFISLMLXSKLUIP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CCC3=CC=CC=C3)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CCC3=CC=CC=C3)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.